Enhanced Lipophilicity (LogP 3.138) vs. Non-Dimethylated Analog Confers Superior Permeability Potential for CNS-Targeted Libraries
The target compound exhibits a computed LogP of 3.138 (cLogP), derived from its molecular structure, which places it within the optimal lipophilicity window (LogP 2–4) often associated with favorable CNS penetration and oral absorption . By contrast, the non-dimethylated comparator 6-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine (CAS 69464-28-4) has a substantially lower computed XLogP3-AA of 2.4, as reported in PubChem (CID 12464524) [1]. This LogP difference of approximately +0.74 units corresponds to a roughly 5.5-fold higher predicted octanol-water partition coefficient for the target compound.
| Evidence Dimension | Lipophilicity (LogP / cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.138 (Leyan computed); MW 261.09, C₁₀H₁₀BrFO₂ |
| Comparator Or Baseline | 6-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine (CAS 69464-28-4): XLogP3-AA = 2.4 (PubChem CID 12464524); MW 233.03, C₈H₆BrFO₂ |
| Quantified Difference | ΔLogP = +0.738 (target more lipophilic); ~5.5× higher octanol-water partition coefficient |
| Conditions | Computed LogP values from different algorithms (Leyan internal cLogP vs. PubChem XLogP3-AA); cross-study comparison with inherent methodological variance |
Why This Matters
The higher LogP of 3.138 positions the target compound as a more suitable building block for CNS-penetrant or cell-permeable probe design compared to the non-dimethylated analog, without requiring additional lipophilic modification of the core.
- [1] PubChem. Compound Summary for CID 12464524: 1,4-Benzodioxin, 6-bromo-5-fluoro-2,3-dihydro-. XLogP3-AA = 2.4. National Center for Biotechnology Information. Accessed 2026-05-02. View Source
